2-Chlorobenzenesulfonamide

Description

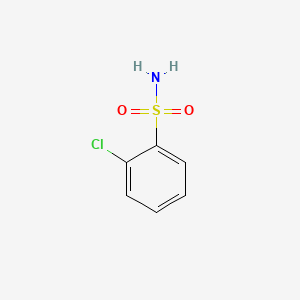

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCBZCMSYUSCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044979 | |

| Record name | 2-Chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6961-82-6 | |

| Record name | 2-Chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6961-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chlorobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BT2I28A0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorobenzenesulfonamide, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and insights into its potential biological activities based on the broader class of sulfonamides.

Core Properties of this compound

This compound, with the CAS number 6961-82-6 , is a white to light yellow crystalline powder.[1][2][3] It serves as a versatile building block in organic synthesis, primarily utilized as an intermediate in the manufacturing of various pharmaceuticals, particularly sulfonamide antibiotics, and agrochemicals like herbicides and pesticides.[1][2]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

| Identifier | Value | Source(s) |

| CAS Number | 6961-82-6 | [1][2] |

| Molecular Formula | C₆H₆ClNO₂S | [1][3] |

| IUPAC Name | 2-chlorobenzene-1-sulfonamide | [3] |

| Property | Value | Source(s) |

| Molecular Weight | 191.64 g/mol | [1] |

| Melting Point | 189-193 °C | [1] |

| Appearance | White to light yellow powder/crystals | [1][3] |

| Purity (by HPLC) | ≥ 97.5% | [3] |

| Solubility | Soluble in organic solvents. | [1] |

| Spectral Data | Description |

| ¹³C NMR | Spectral data is available and has been referenced. |

| Mass Spectrometry | The compound has been characterized by mass spectrometry. |

| Infrared (IR) Spectroscopy | IR spectral data is available. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections outline standard experimental procedures.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of 2-chlorobenzenesulfonyl chloride with ammonia. This nucleophilic substitution reaction is a standard procedure for the formation of primary sulfonamides.[4]

Materials and Reagents:

-

2-Chlorobenzenesulfonyl chloride

-

Aqueous ammonia (28-30%)

-

Dichloromethane (or other suitable organic solvent)

-

Water

-

Ice

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve 2-chlorobenzenesulfonyl chloride in a suitable organic solvent, such as dichloromethane, in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated aqueous ammonia to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure crystalline solid.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for assessing the purity of this compound and for its quantification in various matrices.[1][5]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is commonly used.[5]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[5] The exact composition may need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its structural class as a sulfonamide suggests potential mechanisms of action based on well-characterized members of this family. Sulfonamides are known to act as inhibitors of two key enzymes: dihydropteroate synthase in bacteria and carbonic anhydrase in mammals.

Inhibition of Dihydropteroate Synthase (DHPS)

The antibacterial activity of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[][7][8] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, providing a basis for the selective toxicity of these drugs.[7][9] The sulfonamide molecule mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).[][7]

Inhibition of Carbonic Anhydrase (CA)

Certain sulfonamides are potent inhibitors of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10][11] These enzymes are involved in various physiological processes, including pH regulation, fluid secretion, and electrolyte balance.[10][12] Inhibition of specific carbonic anhydrase isoforms has therapeutic applications, for instance, in the treatment of glaucoma by reducing aqueous humor production.[10][12]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. The provided experimental protocols for its synthesis and analysis offer a foundation for its use in research and industrial applications. While direct evidence for its involvement in specific signaling pathways is limited, its structural classification as a sulfonamide provides a strong basis for predicting its potential biological activities as an inhibitor of dihydropteroate synthase or carbonic anhydrase. Further research into the specific biological targets of this compound and its derivatives will be crucial for the development of novel therapeutic agents.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. chemimpex.com [chemimpex.com]

- 3. L09082.06 [thermofisher.com]

- 4. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 8. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 9. List of Sulfonamides + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 10. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

2-Chlorobenzenesulfonamide molecular structure and weight

An In-depth Technical Guide to 2-Chlorobenzenesulfonamide: Molecular Structure, Properties, and Synthetic Protocols

Introduction

This compound is an organic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its chemical structure, characterized by a sulfonamide group and a chlorine atom attached to a benzene ring, imparts specific reactivity that makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization, tailored for researchers and professionals in the field of drug development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below, providing essential data for laboratory and research applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆ClNO₂S | [1] |

| Molecular Weight | 191.64 g/mol | [1][2][3] |

| CAS Number | 6961-82-6 | [1] |

| Appearance | White to light yellow powder | [2] |

| Melting Point | 189-193 °C | [2][3] |

| Linear Formula | ClC₆H₄SO₂NH₂ | [3] |

| SMILES String | NS(=O)(=O)c1ccccc1Cl | [3] |

| InChI Key | JCCBZCMSYUSCFM-UHFFFAOYSA-N | [3] |

Below is a two-dimensional diagram representing the molecular structure of this compound.

Caption: 2D representation of the this compound molecule.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorosulfonation of chlorobenzene followed by amination. The following is a plausible experimental protocol.

Materials:

-

Chlorobenzene

-

Chlorosulfonic acid

-

Ammonium hydroxide (concentrated)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Chlorosulfonation: In a round-bottom flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (3 equivalents) to 0°C in an ice bath. Slowly add chlorobenzene (1 equivalent) dropwise to the cooled acid while maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with constant stirring. This will precipitate the 2-chlorobenzenesulfonyl chloride.

-

Extraction: Extract the aqueous mixture with dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chlorobenzenesulfonyl chloride.

-

Amination: Dissolve the crude 2-chlorobenzenesulfonyl chloride in a suitable organic solvent (e.g., acetone). Add this solution dropwise to a stirred, cooled (0°C) solution of concentrated ammonium hydroxide.

-

Product Isolation: Stir the reaction mixture for 1-2 hours at room temperature. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

1. Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Methodology: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer.

-

Expected Peaks: Characteristic absorption bands for the sulfonamide group (N-H stretching, S=O stretching) and the chloro-substituted benzene ring (C-Cl stretching, C=C stretching) should be observed.

2. X-ray Crystallography:

-

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.

-

Methodology: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol).[3] A selected crystal is mounted on a goniometer and subjected to X-ray radiation. The diffraction pattern is collected and analyzed to solve the crystal structure.

Role in Drug Development

While this compound's own biological activity is not extensively documented, it is a key precursor for the synthesis of various biologically active sulfonamides. The sulfonamide functional group is a well-known pharmacophore present in a wide range of drugs, including antibacterial, diuretic, and hypoglycemic agents.

Caption: Role of this compound as a synthetic intermediate.

The structural modifications of this compound, typically at the sulfonamide nitrogen, can lead to the development of novel compounds with specific therapeutic properties. This makes it a valuable starting material for drug discovery and development pipelines.

References

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-Chlorobenzenesulfonamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the starting materials, experimental protocols, and quantitative data associated with the most viable synthetic pathways.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of this compound with high purity and yield is crucial for the successful development of new chemical entities. This guide explores three principal synthetic strategies commencing from readily available starting materials: chlorobenzene, 2-chloroaniline, and 2-chlorobenzenesulfonic acid. Each route is evaluated based on its efficiency, regioselectivity, and scalability.

Synthetic Pathways

The synthesis of this compound predominantly proceeds through the key intermediate, 2-chlorobenzenesulfonyl chloride. The subsequent amination of this intermediate yields the final product. The following sections detail the synthesis of 2-chlorobenzenesulfonyl chloride from different precursors.

Synthesis Starting from 2-Chloroaniline (Route A)

This is often the preferred method due to its high regioselectivity, ensuring the formation of the desired ortho isomer. The synthesis involves two main steps: the diazotization of 2-chloroaniline followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group.

Synthesis Starting from Chlorobenzene (Route B)

This route involves the direct chlorosulfonation of chlorobenzene. A significant challenge with this method is controlling the regioselectivity, as the reaction tends to yield a mixture of ortho and para isomers, with the para isomer typically being the major product[1][2]. Achieving a high yield of the desired ortho isomer is difficult.

Synthesis Starting from 2-Chlorobenzenesulfonic Acid (Route C)

This is a straightforward route if the starting material is commercially available or can be synthesized efficiently. The process involves the conversion of the sulfonic acid to the corresponding sulfonyl chloride, followed by amination.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations.

General Experimental Workflow

The general workflow for the synthesis, regardless of the starting material, involves the formation of the sulfonyl chloride intermediate, followed by amination and purification of the final product.

Protocol for Route A: From 2-Chloroaniline

Step 1: Diazotization of 2-Chloroaniline

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a mixture of 2-chloroaniline (1.0 eq) in concentrated hydrochloric acid and water is prepared.

-

The mixture is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.0-1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer-type Reaction to form 2-Chlorobenzenesulfonyl chloride

-

In a separate flask, a solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 5-10 °C.

-

A catalytic amount of copper(I) chloride (CuCl) is added to this solution.

-

The cold diazonium salt solution from Step 1 is added slowly to the sulfur dioxide solution, maintaining the temperature below 15 °C. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, the reaction mixture is stirred for 1-2 hours at room temperature.

-

The mixture is then poured onto crushed ice, and the crude 2-chlorobenzenesulfonyl chloride is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.

Step 3: Amination of 2-Chlorobenzenesulfonyl chloride

-

The crude 2-chlorobenzenesulfonyl chloride is dissolved in a suitable solvent like tetrahydrofuran or acetone.

-

The solution is cooled to 0-10 °C in an ice bath.

-

Concentrated aqueous ammonia (a significant excess) is added dropwise with vigorous stirring, maintaining the low temperature.

-

After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature.

-

The reaction mixture is then poured into cold water to precipitate the crude this compound.

-

The solid product is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Quantitative Data

The following tables summarize key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Chloroaniline | C₆H₆ClN | 127.57 | -2 to 0 | 208-210 |

| 2-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | 28-30 | 134-136 (10 mmHg) |

| This compound | C₆H₆ClNO₂S | 191.64 | 186-189[3][4][5] | - |

Table 2: Typical Reaction Conditions and Yields for Route A

| Step | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Diazotization | NaNO₂, HCl | 0-5 | 0.5-1 | >95 (in solution) |

| Sandmeyer Reaction | SO₂, CuCl, Acetic Acid | 5-15 | 1-2 | 70-85 |

| Amination | Aqueous NH₃ | 0-10 | 1-2 | 85-95 |

| Overall Yield | ~60-75 |

Conclusion

The synthesis of this compound can be achieved through several pathways. The route starting from 2-chloroaniline offers the most reliable and regioselective method for obtaining the desired ortho isomer in good overall yield. The chlorosulfonation of chlorobenzene is a less favorable approach due to the formation of isomeric mixtures that are difficult to separate. The synthesis from 2-chlorobenzenesulfonic acid is a viable alternative if the starting material is readily accessible. The detailed protocols and data presented in this guide are intended to assist researchers in the efficient and successful synthesis of this important chemical intermediate.

References

The Chemical Reactivity Profile of 2-Chlorobenzenesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Chlorobenzenesulfonamide. It covers its synthesis, key reactions, degradation pathways, and biological significance, with a focus on providing practical information for laboratory applications.

Core Properties of this compound

This compound is a versatile halogenated sulfonamide derivative. It serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is largely defined by the interplay between the electron-withdrawing sulfonyl chloride group and the chloro-substituted benzene ring.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆ClNO₂S | [1] |

| Molecular Weight | 191.64 g/mol | [1] |

| CAS Number | 6961-82-6 | [1] |

| Melting Point | 189-193 °C | [1] |

| Appearance | White to light yellow powder | [1] |

| Purity (typical) | ≥ 98% (HPLC) | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the ammonolysis of 2-chlorobenzenesulfonyl chloride. This reaction involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

General Experimental Protocol: Ammonolysis of 2-Chlorobenzenesulfonyl Chloride

Materials:

-

2-Chlorobenzenesulfonyl chloride

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Hydrochloric acid (for acidification)

-

Ice

Procedure:

-

Dissolve 2-chlorobenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

References

An In-depth Technical Guide to 2-Chlorobenzenesulfonamide: Properties, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzenesulfonamide is a halogenated aromatic sulfonamide that serves as a versatile intermediate in the synthesis of a variety of compounds with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the reactivity of the sulfonamide group and the influence of the ortho-chloro substituent on the benzene ring. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its primary mechanism of action as a carbonic anhydrase inhibitor.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

Physical Properties

| Property | Value | Source |

| Appearance | White to light yellow powder or crystals | [1][3][4] |

| Melting Point | 189-193 °C | [1][4][5] |

| Boiling Point | 316.85 °C (Predicted) | [6] |

| Water Solubility | log10(S) = -2.42 mol/L (Predicted) | [6] |

| Solubility in Organic Solvents | Exhibits excellent solubility in organic solvents. | [1][2] |

Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₂S | [1][2][4] |

| Molecular Weight | 191.64 g/mol | [1][2][4] |

| CAS Number | 6961-82-6 | [2][4] |

| pKa | Not experimentally determined. Sulfonamide group is acidic. | |

| InChI Key | JCCBZCMSYUSCFM-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC=C(C(=C1)S(=O)(=O)N)Cl | [4] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

-

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for the N-H stretching of the sulfonamide group, S=O stretching, and C-Cl stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra would provide detailed information about the structure, with chemical shifts influenced by the chloro and sulfonamide substituents on the benzene ring.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of 2-chlorobenzenesulfonyl chloride with ammonia. This nucleophilic substitution reaction is a standard procedure for the formation of primary sulfonamides.

Materials and Reagents:

-

2-Chlorobenzenesulfonyl chloride

-

Aqueous ammonia (concentrated)

-

Hydrochloric acid (for acidification)

-

Ice

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a fume hood, a flask equipped with a magnetic stirrer and a dropping funnel is charged with a concentrated aqueous solution of ammonia. The flask is cooled in an ice bath.

-

Addition of Sulfonyl Chloride: 2-Chlorobenzenesulfonyl chloride is dissolved in a suitable water-immiscible organic solvent (e.g., diethyl ether) and added dropwise to the cold, stirred ammonia solution. A white precipitate of this compound will form.

-

Reaction Completion: After the addition is complete, the mixture is stirred for an additional period to ensure the reaction goes to completion.

-

Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with additional portions of the organic solvent.

-

Washing: The combined organic extracts are washed with water and then with a dilute acid (e.g., hydrochloric acid) to remove any remaining ammonia.

-

Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Characterization: The identity and purity of the synthesized this compound should be confirmed by measuring its melting point and by spectroscopic methods (NMR, IR, and Mass Spectrometry).

Caption: Synthetic and purification workflow for this compound.

Mechanism of Action: Carbonic Anhydrase Inhibition

While this compound is primarily a synthetic intermediate, its structural motif is common in a class of drugs known as carbonic anhydrase inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness.

The sulfonamide group is crucial for the inhibitory activity. The proposed mechanism of action involves the binding of the deprotonated sulfonamide to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event blocks the access of the natural substrate, carbon dioxide, to the active site, thereby inhibiting the enzyme's catalytic activity.

Caption: Mechanism of carbonic anhydrase inhibition by this compound.

Conclusion

This compound is a valuable chemical entity with well-defined physical and chemical properties. Its synthesis is straightforward, and its primary biological relevance lies in its potential to act as a carbonic anhydrase inhibitor, a mechanism of action shared by many important therapeutic agents. This guide provides essential technical information for researchers and professionals working with this compound, facilitating its effective use in drug discovery and development, as well as in the synthesis of novel chemical entities. Further experimental validation of its predicted properties and exploration of its biological activities are warranted to fully elucidate its potential.

References

- 1. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (CAS 6961-82-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chlorobenzenesulfonamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzenesulfonamide, a halogenated aromatic sulfonamide, has carved a niche for itself in the landscape of chemical synthesis, serving as a versatile intermediate in the development of a range of commercially significant molecules. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details a standard laboratory-scale synthesis protocol and delves into the broader context of its applications, particularly as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes. While its direct biological activity is not extensively documented in publicly available literature, this guide explores the known biological activities of structurally related benzenesulfonamide derivatives, offering insights into potential areas of investigation for this compound.

Introduction

Benzenesulfonamides represent a cornerstone of medicinal and agricultural chemistry. The introduction of a chlorine atom at the ortho-position of the benzene ring in this compound imparts unique reactivity and physical properties, making it a valuable building block in organic synthesis. Its utility lies in its ability to readily undergo reactions at the sulfonamide group, enabling the construction of more complex molecular architectures. This guide aims to consolidate the available scientific information on this compound, providing a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily accessible historical accounts of organic chemistry. However, its characterization appears in the scientific literature as early as the mid-20th century. A notable early reference is a 1956 publication in the Journal of the American Chemical Society by Gabriello Illuminati, which reports a melting point for the compound, suggesting its availability and study by that time.

The broader history of sulfonamides dates back to the early 20th century, with the groundbreaking discovery of their antibacterial properties by Gerhard Domagk in the 1930s, which ushered in the era of sulfa drugs. The subsequent exploration of a vast array of substituted benzenesulfonamides, including halogenated derivatives like this compound, was a natural progression in the quest for novel therapeutic agents and other industrially important chemicals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 6961-82-6 | [1] |

| Molecular Formula | C₆H₆ClNO₂S | [1] |

| Molecular Weight | 191.64 g/mol | [1] |

| Melting Point | 186-188 °C | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Crystal Structure | Monoclinic, space group Cc | [2] |

Synthesis

The most common and straightforward method for the laboratory-scale synthesis of this compound is the ammonolysis of 2-chlorobenzenesulfonyl chloride. This reaction involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chlorobenzenesulfonyl chloride

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-chlorobenzenesulfonyl chloride (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add excess aqueous ammonia (e.g., 5-10 equivalents) dropwise to the stirred solution. An exothermic reaction will occur, and a white precipitate will form. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, 1 M hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a white crystalline solid.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy:

-

¹H NMR: To confirm the presence and integration of aromatic and amine protons.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

FT-IR: To detect the characteristic vibrational frequencies of the sulfonamide (S=O and N-H stretching) and C-Cl bonds.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Applications in Synthesis

This compound is a key intermediate in the synthesis of a variety of organic compounds, primarily due to the reactivity of its sulfonamide group.

-

Pharmaceuticals: It serves as a precursor for the synthesis of certain sulfonamide antibiotics and other therapeutic agents. The sulfonamide moiety is a well-established pharmacophore.

-

Agrochemicals: It is utilized in the preparation of some herbicides and pesticides.

-

Dyes and Pigments: The presence of the sulfonamide group can enhance the properties of dyes, such as their stability and solubility.

Biological Activity and Signaling Pathways (of Related Compounds)

While specific biological activity data for this compound is not extensively reported in the public domain, the broader class of benzenesulfonamide derivatives has been the subject of significant research in drug discovery.

-

Carbonic Anhydrase Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. Inhibition of these enzymes has therapeutic applications in glaucoma, epilepsy, and other conditions. The primary interaction involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme.

-

Anticancer Activity: Various benzenesulfonamide derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action can be diverse, including the inhibition of kinases, disruption of microtubule formation, and induction of apoptosis.

-

Antibacterial Activity: The foundational application of sulfonamides is in antibacterial therapy. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This inhibition disrupts the production of nucleotides and amino acids, leading to bacteriostasis.

General Signaling Pathway for Sulfonamide Antibacterial Action

Caption: Generalized mechanism of action for sulfonamide antibiotics.

Conclusion

This compound is a valuable and versatile chemical intermediate with a history rooted in the broader development of sulfonamide chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an important building block in the production of pharmaceuticals, agrochemicals, and dyes. While its own biological profile is not extensively characterized, the well-documented activities of related benzenesulfonamide derivatives suggest that this compound and its derivatives could be interesting candidates for future biological screening and drug discovery efforts. This guide provides a solid foundation of its known properties and synthesis, encouraging further exploration of its potential applications.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Chlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of 2-chlorobenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. The solid-state architecture of a compound is critical in determining its physical and chemical properties, including solubility, stability, and bioavailability, which are pivotal in drug development. This document outlines the key crystallographic data, experimental methodologies for its synthesis and crystal growth, and a detailed examination of the intermolecular forces that govern its three-dimensional arrangement.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, and its detailed crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₆H₆ClNO₂S |

| Formula Weight | 191.63 |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 6.955 (1) |

| b (Å) | 14.848 (3) |

| c (Å) | 7.751 (1) |

| β (°) | 91.51 (1) |

| Volume (ų) | 800.2 (2) |

| Z | 4 |

| Temperature (K) | 299 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Density (calculated) (g/cm³) | 1.591 |

| Absorption Coefficient (mm⁻¹) | 0.68 |

| F(000) | 392 |

| Crystal Size (mm³) | 0.48 × 0.48 × 0.26 |

| Theta range for data collection (°) | 3.6 to 25.0 |

| Reflections collected | 1598 |

| Independent reflections | 1031 |

| R(int) | 0.008 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2σ(I)] | R1 = 0.022, wR2 = 0.060 |

| R indices (all data) | R1 = 0.023, wR2 = 0.061 |

Data sourced from the Crystallographic Information File (CIF) of the referenced study.[1]

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S1-O1 | 1.432 (2) |

| S1-O2 | 1.435 (2) |

| S1-N1 | 1.608 (2) |

| S1-C1 | 1.769 (2) |

| Cl1-C2 | 1.737 (3) |

| C1-C2 | 1.391 (3) |

| C1-C6 | 1.385 (4) |

| C2-C3 | 1.380 (4) |

| C3-C4 | 1.381 (4) |

| C4-C5 | 1.378 (4) |

| C5-C6 | 1.383 (4) |

Table 3: Selected Bond Angles (°)

| Angle | Degree (°) |

| O1-S1-O2 | 119.41 (12) |

| O1-S1-N1 | 107.28 (11) |

| O2-S1-N1 | 107.12 (11) |

| O1-S1-C1 | 108.01 (11) |

| O2-S1-C1 | 107.65 (11) |

| N1-S1-C1 | 106.81 (10) |

| C2-C1-S1 | 120.1 (2) |

| C6-C1-S1 | 119.6 (2) |

| C1-C2-Cl1 | 120.0 (2) |

Table 4: Selected Torsion Angles (°)

| Atoms | Angle (°) |

| O1-S1-C1-C2 | 53.0 (2) |

| O2-S1-C1-C6 | -55.8 (2) |

| N1-S1-C1-C2 | -71.2 (2) |

| C1-S1-N1-H11 | 60.0 |

| C1-S1-N1-H12 | -60.0 |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 2-chlorobenzenesulfonyl chloride with ammonia.

Materials:

-

2-Chlorobenzenesulfonyl chloride

-

Aqueous ammonia (concentrated)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 2-chlorobenzenesulfonyl chloride in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain crystalline this compound.

Single Crystal Growth

Single crystals suitable for X-ray diffraction were grown by the slow evaporation method.[1]

Materials:

-

Synthesized this compound

-

Ethanol

Procedure:

-

Dissolve the purified this compound in a minimal amount of ethanol at room temperature to create a saturated solution.

-

Loosely cover the container to allow for slow evaporation of the solvent.

-

Allow the solution to stand undisturbed at room temperature.

-

Colorless, well-defined single crystals will form over a period of several days.

X-ray Data Collection and Structure Refinement

Data was collected on an Oxford Diffraction Xcalibur diffractometer equipped with a Sapphire CCD detector using Mo Kα radiation.[1] The structure was solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms on the nitrogen were located from a difference Fourier map and refined with restraints, while other hydrogen atoms were placed in geometrically calculated positions.

Intermolecular Interactions and Crystal Packing

The supramolecular architecture of this compound is primarily dictated by a network of intermolecular hydrogen bonds. The sulfonamide group acts as a hydrogen bond donor through the N-H groups and an acceptor through the oxygen atoms.

The molecules are linked into sheets parallel to the ac plane through N—H⋯O hydrogen bonds.[1] Specifically, the amine group forms two distinct hydrogen bonds: N1—H11⋯O1 and N1—H12⋯O2. This hydrogen bonding motif is a common feature in the crystal structures of arylsulfonamides and plays a crucial role in the stability of the crystal lattice.

Beyond the prominent N—H⋯O interactions, other weaker intermolecular contacts, such as C—H⋯O, C—H⋯π, and π-π stacking interactions, are also expected to contribute to the overall crystal packing, as is common in substituted benzenesulfonamides. Hirshfeld surface analysis of similar sulfonamide structures reveals that H⋯H, O⋯H, and C⋯H contacts are significant contributors to the crystal packing. These weaker interactions, although less energetic than classical hydrogen bonds, are numerous and collectively play a vital role in the dense packing of the molecules in the solid state.

Mandatory Visualizations

References

Spectroscopic Analysis of 2-Chlorobenzenesulfonamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorobenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Table 1: ¹H NMR Chemical Shifts (δ) for 4-Chlorobenzenesulfonamide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | Doublet | 2H | Aromatic Protons (ortho to SO₂NH₂) |

| 7.66 | Doublet | 2H | Aromatic Protons (ortho to Cl) |

| 7.49 | Singlet (broad) | 2H | -SO₂NH₂ |

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum of this compound provides insight into the carbon framework of the molecule.[1]

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound

| Chemical Shift (ppm) | Assignment |

| 138.8 | C-SO₂NH₂ |

| 133.1 | C-Cl |

| 132.5 | Aromatic CH |

| 131.9 | Aromatic CH |

| 129.1 | Aromatic CH |

| 127.4 | Aromatic CH |

Solvent: Not specified in available data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Strong, Broad | N-H stretch (sulfonamide) |

| 1580 - 1475 | Medium | C=C stretch (aromatic ring) |

| 1340 - 1310 | Strong | S=O asymmetric stretch (sulfonamide) |

| 1170 - 1150 | Strong | S=O symmetric stretch (sulfonamide) |

| 760 - 740 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in fragmentation of the molecule, providing a characteristic fingerprint.

Table 4: Key Mass Spectrometry Fragments (m/z) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 191 | Moderate | [M]⁺ (Molecular ion) |

| 193 | Lower | [M+2]⁺ (Isotopic peak due to ³⁷Cl) |

| 127 | High | [M - SO₂NH₂]⁺ |

| 111 | High | [C₆H₄Cl]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analyses cited above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for solid samples):

-

Approximately 5-25 mg of the solid this compound sample is accurately weighed.[2]

-

The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a clean, dry vial.[2]

-

The solution is then filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The NMR tube is capped and carefully labeled.

-

An internal standard, such as tetramethylsilane (TMS), may be added to the solvent for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

-

The prepared NMR tube is placed in the spectrometer's probe.

-

For ¹H NMR, the spectrometer is typically operated at a frequency of 300-500 MHz.

-

For ¹³C NMR, the spectrometer is operated at a corresponding frequency (e.g., 75-125 MHz).

-

The magnetic field is shimmed to achieve homogeneity.

-

Spectra are acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Approximately 1-2 mg of the solid this compound sample is finely ground in an agate mortar and pestle.

-

About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.[3]

-

The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.[3]

-

The mixture is transferred to a pellet die.

-

The die is placed in a hydraulic press and a pressure of 8-10 tons is applied to form a transparent or translucent pellet.[4]

Instrumentation and Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded.

-

The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)

Sample Introduction and Ionization:

-

A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

The sample is vaporized by heating in a high vacuum environment.[5]

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6]

-

This bombardment causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, charged species.

Mass Analysis and Detection:

-

The resulting ions are accelerated by an electric field.

-

The ions are then separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or magnetic sector).

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Technical Guide to 2-Chlorobenzenesulfonamide for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Chlorobenzenesulfonamide, a key building block in medicinal chemistry. This document details its commercial availability, applications in the synthesis of therapeutic agents, and relevant experimental protocols.

Introduction to this compound

This compound is a versatile chemical intermediate widely utilized in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a chlorinated benzene ring and a sulfonamide group, makes it a valuable precursor for the synthesis of a variety of biologically active molecules.[1] In drug discovery and development, it serves as a critical starting material for the synthesis of sulfonamide antibiotics and other therapeutic agents.[1]

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound for research and development purposes. The following table summarizes the product specifications from several key suppliers to aid in the selection of research-grade material.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Chem-Impex | 23155 | ≥ 98% (HPLC) | 6961-82-6 | C₆H₆ClNO₂S | 191.64 | 189-193 |

| Thermo Scientific | L09082 | 98% | 6961-82-6 | C₆H₆ClNO₂S | 191.64 | 187-193 |

| CP Lab Safety (TCI) | C1990 | min 98% (GC) | 6961-82-6 | C₆H₆ClNO₂S | 191.63 | Not Specified |

| Sigma-Aldrich | 538450 | 98% | 6961-82-6 | ClC₆H₄SO₂NH₂ | 191.64 | 189-193 |

Applications in Drug Development

This compound is a valuable precursor in the synthesis of several classes of therapeutic agents, primarily due to the reactivity of the sulfonamide and the chloro-substituted phenyl ring.

Synthesis of Sulfonamide Antibiotics

Sulfonamide drugs are a class of antibiotics that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria. The general workflow for the synthesis of a sulfonamide derivative from a benzenesulfonamide is depicted below.

Caption: General workflow for the synthesis of N-substituted sulfonamides.

The underlying mechanism of action for sulfonamide antibiotics involves the disruption of the folate synthesis pathway in bacteria.

Caption: Mechanism of action of sulfonamide antibiotics.

Synthesis of Celecoxib (COX-2 Inhibitor)

This compound is a key precursor for the synthesis of celecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug. The synthesis involves the reaction of a substituted phenylhydrazine, which can be derived from this compound, with a diketone.

Synthesis of Benzothiadiazine Derivatives

Benzothiadiazine derivatives are a class of compounds with a range of biological activities, including diuretic and antihypertensive effects. 2-aminobenzenesulfonamides, which can be synthesized from this compound, are key intermediates in the preparation of these heterocyclic compounds.

Experimental Protocols

The following are representative experimental protocols for the synthesis of key intermediates and final products using this compound or its derivatives.

General Protocol for the Synthesis of N-Aryl-2-chlorobenzenesulfonamide

This protocol describes a general method for the acylation of an aromatic amine with 2-chlorobenzenesulfonyl chloride, a close derivative of this compound.

Materials:

-

2-Chlorobenzenesulfonyl chloride (1.0 eq)

-

Aromatic amine (1.0 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve the aromatic amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.5 eq) to the stirred solution.

-

In a separate flask, dissolve 2-chlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the 2-chlorobenzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

-

Characterize the purified product by NMR, mass spectrometry, and melting point analysis.

Synthetic Scheme for Celecoxib from a Sulfonamide Precursor

The synthesis of celecoxib involves the condensation of a substituted phenylhydrazine with a diketone. The required 4-hydrazinobenzenesulfonamide hydrochloride can be prepared from a sulfonamide precursor.

Step 1: Diazotization of Sulfanilamide (a related sulfonamide)

-

Suspend sulfanilamide in a mixture of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.

Step 2: Reduction to 4-Hydrazinobenzenesulfonamide Hydrochloride

-

In a separate flask, prepare a solution of sodium sulfite and sodium hydroxide in water and cool it to below 10 °C.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C.

-

After the addition is complete, heat the mixture to 60-70 °C for 30 minutes.

-

Cool the solution and acidify with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-hydrazinobenzenesulfonamide hydrochloride.

Step 3: Condensation to form Celecoxib

-

Reflux a mixture of 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) and 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield celecoxib.

Conclusion

This compound is a cornerstone building block for medicinal chemists and drug development professionals. Its commercial availability and versatile reactivity enable the synthesis of a wide array of bioactive molecules, including essential medicines like sulfonamide antibiotics and COX-2 inhibitors. The provided technical information and experimental protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamide Antibiotics from 2-Chlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamide-based antibiotics have been a cornerstone of antimicrobial therapy for decades, inhibiting the growth of a wide range of bacteria by interfering with folic acid synthesis.[1] The synthesis of novel sulfonamide derivatives remains a critical area of research in the pursuit of new therapeutic agents to combat antibiotic resistance. This document provides detailed protocols and application notes for the synthesis of sulfonamide antibiotics utilizing 2-Chlorobenzenesulfonamide as a key starting material. The methodologies described are based on the well-established reaction of sulfonyl chlorides with amines to form the sulfonamide linkage.[2] While direct protocols starting from this compound are not extensively detailed in the literature, the principles of N-alkylation and N-arylation of sulfonamides are readily adaptable.

General Reaction Scheme

The synthesis of N-substituted-2-chlorobenzenesulfonamides involves the reaction of this compound with a suitable amine-containing compound. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the sulfonamide nitrogen, which then acts as a nucleophile.

A general reaction scheme is as follows:

Caption: General reaction for N-substituted-2-chlorobenzenesulfonamide synthesis.

Experimental Protocols

Two primary protocols are provided: a standard method using conventional heating and a protocol for the synthesis of the precursor, 2-chlorobenzenesulfonyl chloride, which can then be reacted with ammonia to form this compound.

Protocol 1: Synthesis of N-Substituted-2-chlorobenzenesulfonamides

This protocol describes the reaction of this compound with an alkyl or aryl amine.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Anhydrous Base (e.g., Potassium Carbonate, Sodium Hydride) (1.5 - 2.0 eq)

-

Anhydrous Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the anhydrous base (1.5 - 2.0 eq) at room temperature.

-

Amine Addition: Add the primary or secondary amine (1.0 - 1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-chlorobenzenesulfonamide.

-

Characterization: Characterize the purified compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 2: Preparation of this compound from 2-Chlorobenzene

This protocol outlines the synthesis of the starting material, this compound, via chlorosulfonation of 2-chlorobenzene followed by amination.

Materials:

-

2-Chlorobenzene

-

Chlorosulfonic acid

-

Aqueous Ammonia

-

Ice

Procedure:

-

Chlorosulfonation:

-

Carefully add 2-chlorobenzene dropwise to an excess of chlorosulfonic acid at 0-5 °C with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the 2-chlorobenzenesulfonyl chloride.

-

Filter the solid product, wash with cold water, and dry.

-

-

Amination:

-

Add the crude 2-chlorobenzenesulfonyl chloride portion-wise to a stirred, cooled (0-5 °C) concentrated aqueous ammonia solution.

-

Stir the mixture for several hours, allowing it to warm to room temperature.

-

Collect the precipitated this compound by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

-

Data Presentation

The following tables summarize representative quantitative data for the synthesis and antibacterial activity of various sulfonamide derivatives. The data is compiled from analogous sulfonamide syntheses reported in the literature to provide an expected range of outcomes.

Table 1: Representative Reaction Parameters and Yields for N-Substituted Sulfonamides

| Entry | Amine Reactant | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | Aniline | Pyridine | Dichloromethane | 12 | 85 | [2] |

| 2 | Benzylamine | Triethylamine | Dichloromethane | 8 | 92 | [2] |

| 3 | Morpholine | Sodium Hydride | DMF | 6 | 78 | [3] |

| 4 | Piperidine | Potassium Carbonate | Acetonitrile | 10 | 81 | [3] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of Representative Sulfonamide Derivatives

| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Reference |

| Derivative A | 8 | 16 | 32 | [4] |

| Derivative B | 4 | 32 | 64 | [4] |

| Derivative C | 16 | 64 | >128 | [5] |

| Derivative D | 32 | 128 | >128 | [5] |

Mandatory Visualizations

Sulfonamide Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of N-substituted-2-chlorobenzenesulfonamides.

Caption: Workflow for the synthesis of N-substituted-2-chlorobenzenesulfonamides.

Signaling Pathway Inhibition by Sulfonamides

Sulfonamide antibiotics act by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. This diagram illustrates the mechanism of action.

Caption: Mechanism of action of sulfonamide antibiotics.

References

Application Notes and Protocols: 2-Chlorobenzenesulfonamide as an Intermediate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-chlorobenzenesulfonamide as a key intermediate in the synthesis of agrochemicals, with a specific focus on the sulfonylurea herbicide, Chlorsulfuron. This document outlines detailed experimental protocols for the synthesis of Chlorsulfuron and its precursors, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow and the herbicide's mode of action.

Introduction

This compound is a versatile chemical intermediate employed in the synthesis of various organic compounds. In the agrochemical industry, it serves as a crucial starting material for the production of sulfonylurea herbicides.[1] This class of herbicides is known for its high efficacy at low application rates and its specific mode of action, targeting the acetolactate synthase (ALS) enzyme in plants.[2] This document will focus on the synthesis of Chlorsulfuron, a widely used selective herbicide for the control of broadleaf weeds in cereal crops.[3]

Synthesis of Chlorsulfuron from this compound

The synthesis of Chlorsulfuron from this compound is a multi-step process that involves the formation of two key intermediates: 2-chlorobenzenesulfonyl isocyanate and 2-amino-4-methoxy-6-methyl-1,3,5-triazine. These intermediates are then reacted to form the final Chlorsulfuron product.[1]

Synthetic Workflow

The overall synthetic pathway is depicted in the following diagram:

Part 1: Synthesis of Intermediate 1: 2-Chlorobenzenesulfonyl isocyanate

This intermediate is prepared via the phosgenation of this compound.

Experimental Protocol:

-

A suspension of 191.6 g of this compound in 500 ml of xylene is dried by azeotropic distillation to remove any moisture.

-

To the dried suspension, add 2.0 g of triethylamine and 20 g of butyl isocyanate.

-

The mixture is heated to reflux for 15 minutes.

-

Phosgene (105 g) is then introduced over 2.5 hours while maintaining the temperature at 133-135°C.

-

After the addition of phosgene, the reaction mixture is refluxed to a temperature of 142°C.

-

The mixture is then cooled to room temperature and filtered.

-

The solvent and excess butyl isocyanate are removed under vacuum to yield 2-chlorobenzenesulfonyl isocyanate.

Quantitative Data:

| Parameter | Value | Reference |

| Purity | 90% | |

| Boiling Point | 285 °C | |

| Density | 1.484 g/mL at 25 °C |

Part 2: Synthesis of Intermediate 2: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

This triazine intermediate is synthesized from acetamidine hydrochloride and dimethyl N-cyanoimidocarbonate.

Experimental Protocol:

-

A solution of 25% sodium methoxide (22 g) is added dropwise to a solution of methanol (40 mL) and acetamidine hydrochloride (9.5 g) at 10°C.

-

After stirring for 15 minutes at 10°C, 11.4 g of dimethyl N-cyanoimidocarbonate is added, resulting in an exotherm of 15°C.

-

The reaction mixture is stirred at 25°C for one hour and then heated to reflux for 15 minutes.

-

After cooling to 20°C, the mixture is poured into 200 mL of ice water.

-

The resulting crystals are filtered and washed sequentially with water, methanol, and ether.

-

The product is dried overnight in an oven at 70°C to yield 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 84% | |

| Melting Point | 258-261 °C | [4] |

| Purity | 97% | [4] |

Part 3: Synthesis of Chlorsulfuron

The final step involves the reaction of the two synthesized intermediates.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 2-amino-4-methoxy-6-methyl-1,3,5-triazine in an inert solvent such as toluene.

-

Add 2-chlorobenzenesulfonyl isocyanate to the solution.

-

Heat the reaction mixture to approximately 50°C and maintain this temperature for about 3 hours.

-

Cool the reaction mixture to induce crystallization of the Chlorsulfuron product.

-

The crude product can be purified by recrystallization from a suitable solvent.

Quantitative Data:

| Parameter | Value | Reference |

| Appearance | Colorless crystals | [3] |

| Melting Point | 174-178 °C | [5] |

| Water Solubility | 125 mg/L at 25 °C (pH 7) | [5] |

| pKa | 3.4 | [5] |

Mode of Action: Inhibition of Acetolactate Synthase (ALS)